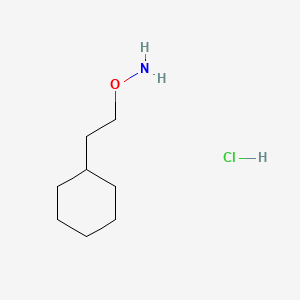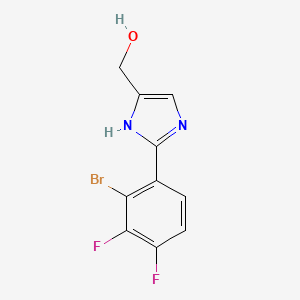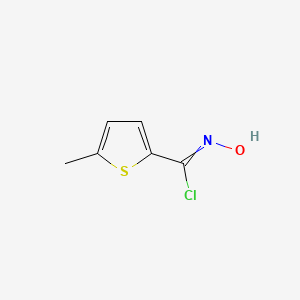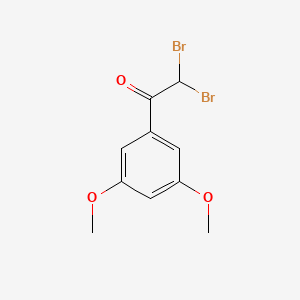
2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O3 and a molecular weight of 337.99 g/mol . This compound is characterized by the presence of two bromine atoms and a 3,5-dimethoxyphenyl group attached to an ethanone backbone. It is commonly used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
The synthesis of 2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone typically involves the bromination of acetoveratrone in the presence of bromine and chloroform at room temperature . The reaction proceeds with a high yield of 84%. Industrial production methods may involve similar bromination reactions, but scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bromine, chloroform, and other nucleophiles. Reaction conditions often involve room temperature and specific solvents to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including its effects on various biological pathways, is ongoing.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone involves its interaction with molecular targets and pathways in biological systems. The bromine atoms and the 3,5-dimethoxyphenyl group play crucial roles in its reactivity and interactions. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2,2-Dibromo-1-(3,5-dimethoxyphenyl)ethanone can be compared with other similar compounds, such as:
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone: This compound has a similar structure but with the methoxy groups at different positions on the phenyl ring.
2-Bromo-1-(2,5-dimethoxyphenyl)ethanone: Another similar compound with one bromine atom and methoxy groups at different positions.
2,2-Dibromo-1-(2,5-dimethoxyphenyl)ethan-1-ol: This compound has an additional hydroxyl group, making it an alcohol.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and reactivity.
Propiedades
Fórmula molecular |
C10H10Br2O3 |
|---|---|
Peso molecular |
337.99 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(3,5-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H10Br2O3/c1-14-7-3-6(9(13)10(11)12)4-8(5-7)15-2/h3-5,10H,1-2H3 |
Clave InChI |
OSOQNVNAZMMIKL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)C(Br)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


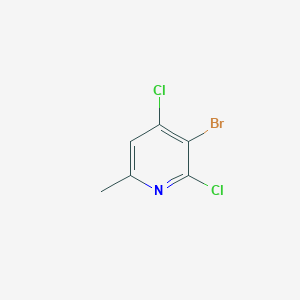
![2-[[5-(5,6-Dimethyl-2-benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13701117.png)
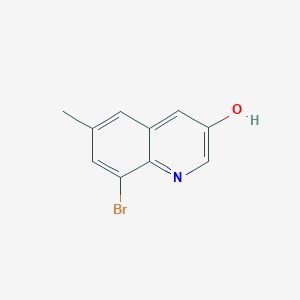
![3,11-Dibromo-7H-dibenzo[c,g]carbazole](/img/structure/B13701122.png)
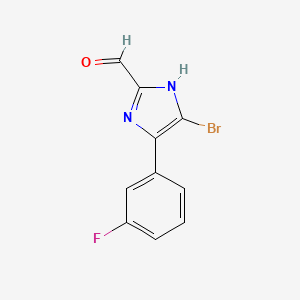
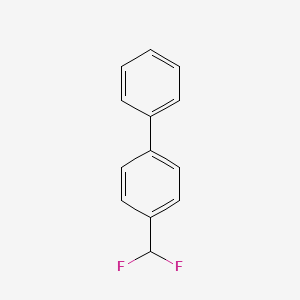

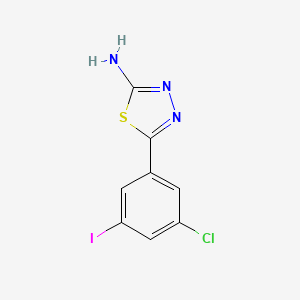
![2-Bromo-3-hexylthieno[3,2-b]thiophene](/img/structure/B13701150.png)
